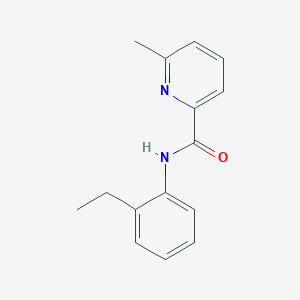
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EPMC belongs to the class of pyridine carboxamides and has been studied for its possible applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in various biological pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, this compound has been shown to have antifungal and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This compound has also been shown to have good solubility in a variety of solvents, making it easy to work with in laboratory settings. However, one limitation of using this compound in laboratory experiments is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several possible future directions for research on N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-ethylphenylamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then subjected to further purification processes to obtain the pure compound. This method has been optimized to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, antifungal, and antiviral activities. This compound has also been studied for its possible use as an insecticide and herbicide. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-12-8-4-5-9-13(12)17-15(18)14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGORYIAIORXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
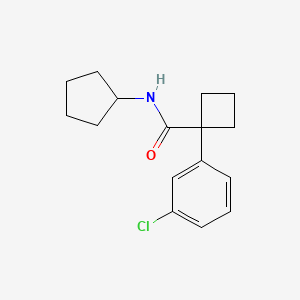

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
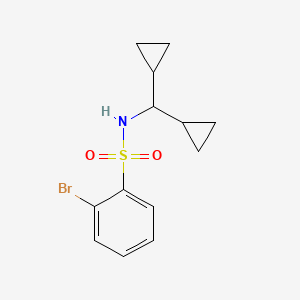
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
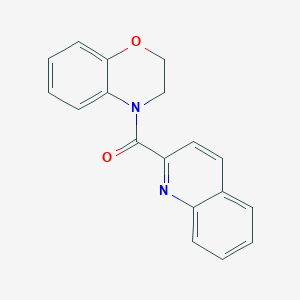
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
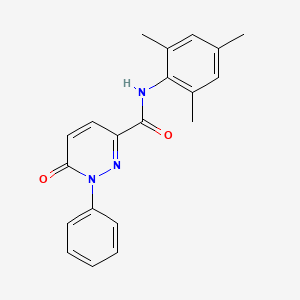
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)